Propanedinitrile, 2-(4-nitrobenzoyl)-
Overview
Description
Propanedinitrile, 2-(4-nitrobenzoyl)-, also known as (p-Nitrobenzoyl)-malononitrile, is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.17 g/mol . This compound is notable for its unique physical and chemical properties, which have attracted significant research attention.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, 2-(4-nitrobenzoyl)-, typically involves the reaction of 4-nitrobenzoyl chloride with malononitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include maintaining the temperature between 0°C and 25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-(4-nitrobenzoyl)-, undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 2-(4-Aminobenzoyl)-propanedinitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
Propanedinitrile, 2-(4-nitrobenzoyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, 2-(4-nitrobenzoyl)-, involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)-: Another derivative of propanedinitrile with different substituents.
Propanedinitrile, 2-(phenylmethylene)-: A compound with a phenyl group instead of a nitrobenzoyl group.
Uniqueness
Propanedinitrile, 2-(4-nitrobenzoyl)-, is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-nitrobenzoyl)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-8(6-12)10(14)7-1-3-9(4-2-7)13(15)16/h1-4,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADNKSKXKOSWGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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